molecular formula C13H10ClF3N2O2 B1419424 2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride CAS No. 1210300-43-8

2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride

Cat. No.: B1419424
CAS No.: 1210300-43-8
M. Wt: 318.68 g/mol
InChI Key: WXILILUHYSEXKI-UHFFFAOYSA-N
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Description

2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino group and a pyridine carboxylic acid moiety

Biochemical Analysis

Biochemical Properties

2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly due to its ability to interact with specific enzymes and proteins. This compound has been shown to form complexes with aluminum ions, which can be detected using spectrophotofluorometric methods . The interaction with aluminum ions suggests that this compound may influence enzymatic activities that involve metal ions as cofactors. Additionally, the trifluoromethyl group in the compound enhances its lipophilicity, potentially affecting its interaction with membrane-bound proteins and enzymes.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been a subject of extensive research. This compound has been observed to influence cell signaling pathways, particularly those involving calcium ions and cyclic AMP (cAMP). By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in inflammatory responses, thereby exhibiting potential anti-inflammatory properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes by binding to their active sites. The trifluoromethyl group enhances the compound’s binding affinity to these enzymes, leading to effective inhibition. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their activity. These interactions result in changes in the expression of genes involved in various cellular processes, including metabolism and inflammation .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its effects on cellular function can change over time. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, including changes in gene expression and metabolic activity. These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to exhibit anti-inflammatory and analgesic properties without significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings suggest that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich tissues. It is transported within cells by specific transporters and binding proteins, which facilitate its localization to target sites. The distribution of the compound within the body can affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in the endoplasmic reticulum and mitochondria, where it can influence various biochemical processes. The presence of targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, thereby affecting its interactions with other biomolecules and its overall activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride typically involves the reaction of 3-(trifluoromethyl)aniline with pyridine-3-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)pyridine-3-carboxylic acid
  • 3-(Trifluoromethyl)aniline
  • Pyridine-3-carboxylic acid derivatives

Uniqueness

2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride is unique due to the presence of both the trifluoromethyl group and the amino group attached to the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2.ClH/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11;/h1-7H,(H,17,18)(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXILILUHYSEXKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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